N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
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Overview
Description
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide: is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing two nitrogen and one oxygen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: : This can be achieved through the cyclization of a hydrazide derivative with a carboxylic acid or its derivatives.
Introduction of the methoxyphenyl group: : The methoxyphenyl group can be introduced through a substitution reaction involving a suitable precursor.
Attachment of the propanamide group: : The final step involves the reaction of the oxadiazole derivative with propanoic acid or its derivatives to form the propanamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvents, catalysts, and reaction conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Substitution reactions can occur at various positions on the oxadiazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of reduced analogs.
Substitution: : Formation of substituted derivatives at different positions.
Scientific Research Applications
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activities, such as antioxidant and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals or as an anticancer agent by inhibiting specific enzymes or signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide: can be compared with other similar compounds, such as:
Oxadiazoles: : Other oxadiazole derivatives with different substituents.
Anilides: : Compounds containing an anilide group.
Propanamides: : Other propanamide derivatives with different functional groups.
The uniqueness of This compound
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-11(17)14-8-12-15-13(16-19-12)9-4-6-10(18-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXJARCPDSGMJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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